molecular formula C6H9N3O2S B13980665 N,N-dimethylpyrazine-2-sulfonamide

N,N-dimethylpyrazine-2-sulfonamide

Cat. No.: B13980665
M. Wt: 187.22 g/mol
InChI Key: USFQJYCNQASEAY-UHFFFAOYSA-N
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Description

N,N-Dimethylpyrazine-2-sulfonamide is a synthetic sulfonamide derivative designed for research and development applications. This compound features a pyrazine core linked to a dimethyl-substituted sulfonamide functional group, a motif known to confer a wide range of biological activities. Sulfonamides are recognized for their role as inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, making them a primary scaffold in the development of antimicrobial agents . Research on closely related N-(pyrazin-2-yl)benzenesulfonamides has demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of the pyrazine-sulfonamide architecture in anti-infective research . Beyond antimicrobial applications, the sulfonamide group offers rich physicochemical properties for material science and chemical biology. The ionization state of the sulfonamide nitrogen can be fine-tuned, as the pKa of analogous compounds has been measured and predicted to be near physiological pH, which is critical for pH-responsive behavior and membrane permeability . This makes N,N-Dimethylpyrazine-2-sulfonamide a valuable building block for investigating pH-sensitive polymer systems for drug delivery and biosensing, and a key intermediate for synthesizing more complex molecules for high-throughput screening and medicinal chemistry programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,N-dimethylpyrazine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-5-7-3-4-8-6/h3-5H,1-2H3

InChI Key

USFQJYCNQASEAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Pyrazine-2-amine Derivatives

The classical and most direct approach to prepare sulfonamides such as N,N-dimethylpyrazine-2-sulfonamide involves the reaction of the corresponding amine (pyrazine-2-amine) with a sulfonyl chloride reagent under controlled conditions.

  • Reagents and Conditions:

    • Sulfonylating agent: Methanesulfonyl chloride or other sulfonyl chlorides.
    • Base: Traditionally, acid scavengers such as pyridine or triethylamine are used to neutralize the hydrochloric acid generated.
    • Solvent: Common solvents include toluene, xylene, or diethylbenzene.
    • Temperature: Elevated temperatures ranging from 110°C to 160°C are preferred.
    • Catalysts: The process can be catalyzed by N,N-dimethylformamide (DMF) or other amides like N-methyl-2-pyrrolidinone (NMP), 1,1,3,3-tetramethylurea, or hexamethylphosphoramide (HMPA).
  • Process Insights:

    • A patented process (US20030236437A1) describes reacting an aniline derivative with a sulfonating agent in the presence of DMF at 120–160°C for 3–7 hours without the need for acid scavengers, which reduces by-product formation and improves yield.
    • The molar ratio of sulfonating agent to amine is typically between 1.5:1 and 6:1, with a preferred range of 1.5:1 to 4:1.
    • The use of DMF or NMP as catalysts enhances reaction efficiency and selectivity.
    • The reaction mixture is often heated gradually to the target temperature, maintaining pressure to control the release of hydrogen chloride gas.
    • Post-reaction workup includes cooling, addition of solvents like toluene, aqueous washing, and separation to isolate the sulfonamide product.

Table 1: Typical Reaction Parameters for Sulfonylation of Pyrazine-2-amine

Parameter Range / Typical Value Notes
Sulfonylating agent Methanesulfonyl chloride 1.5 to 4 molar equivalents to amine
Catalyst N,N-dimethylformamide (DMF), NMP 0.001 to 0.05 molar equivalents to amine
Temperature 120–160 °C Preferably 125–150 °C
Reaction time 3–7 hours Longer times may increase yield
Solvent Toluene, xylene, diethylbenzene Toluene preferred
Acid scavenger Optional (pyridine, triethylamine) Avoided in improved processes
  • Yields and Purity:
    • Yields can reach up to 85% with product purity around 90–95% after purification steps.
    • Avoidance of acid scavengers reduces formation of bis-sulfonylated by-products, improving selectivity.

Alternative Catalytic and Green Methods

Recent advances in sulfonamide synthesis provide alternative routes that are more environmentally friendly and operationally simpler:

  • One-Step Synthesis Using Sodium Arylsulfinate and Nitroarenes:

    • Sodium arylsulfinates can act as sulfur sources, reacting with nitroarenes under catalytic conditions (e.g., iron-based metal-organic frameworks or Pd/C catalysts) to form sulfonamides.
    • These methods avoid the use of sulfonyl chlorides and acid scavengers.
    • The reaction proceeds via nucleophilic attack and radical intermediates.
    • Water is often used as a solvent, enhancing sustainability.
  • Three-Component Coupling Reactions:

    • Metal-free or palladium-catalyzed three-component reactions involving arenediazonium salts, sulfur dioxide surrogates (e.g., sodium pyrosulfite or DABSO), and amines have been developed.
    • These methods allow the construction of sulfonamides under mild conditions with broad substrate scope and functional group tolerance.
    • For example, the use of DABSO (a sulfur dioxide surrogate) with amines and aryl diazonium salts yields sulfonamides efficiently.
  • Mechanochemical and Continuous Flow Techniques:

    • Mechanochemical synthesis under palladium catalysis enables gram-scale production with yields between 69% and 80%.
    • Continuous flow methods using DABSO and amines provide operational advantages and scalability.

Table 2: Summary of Alternative Sulfonamide Synthesis Methods

Method Key Reagents Catalyst/System Advantages Limitations
Sodium arylsulfinate + nitroarenes Sodium arylsulfinate, nitroarenes Fe-MOF (MIL-101(Fe)), Pd/C High selectivity, water solvent Limited to aryl substrates
Three-component coupling Arenediazonium salts, Na2S2O5, amines Metal-free or Pd catalysis Mild conditions, broad scope Use of hazardous azides in some cases
DABSO-based synthesis DABSO, amines, hydrazines N-hydroxybenzotriazole (NHBt) Stable sulfur source, good yields Steric hindrance affects efficiency
Mechanochemical Pd-catalyzed K2S2O5, amines, aryl bromides Pd catalyst Gram scale, green synthesis Requires mechanochemical equipment

Specific Considerations for N,N-dimethylpyrazine-2-sulfonamide

  • The pyrazine ring's electron-deficient nature may influence reactivity, favoring nucleophilic substitution at the 2-position.
  • N,N-dimethylation on the sulfonamide nitrogen can be introduced either by starting with N,N-dimethylamine derivatives or by post-sulfonylation methylation.
  • The direct sulfonylation of N,N-dimethylpyrazine-2-amine with methanesulfonyl chloride under the conditions described in section 2.1 is the most straightforward approach.
  • Control of reaction temperature and molar ratios is critical to avoid over-sulfonylation or side reactions.

Research Findings and Data Summary

Example Experimental Protocol (Adapted)

Step Details
Starting material Pyrazine-2-amine (1.0 equiv.)
Sulfonylating agent Methanesulfonyl chloride (1.5–4 equiv.)
Catalyst N,N-dimethylformamide (0.001–0.05 equiv.)
Solvent Toluene
Temperature Heat from 85°C to 140–145°C gradually
Reaction time 6–8 hours at target temperature
Workup Cooling, addition of water, separation of organic layer, drying
Yield Approx. 85%
Purity ~90.5% after purification

Analytical Monitoring

  • Gas chromatography (GC) is used hourly during the reaction to monitor conversion.
  • Post-reaction purification involves centrifugation and washing with cold toluene.
  • Drying under reduced pressure at 65°C ensures removal of residual solvents.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethylpyrazine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethylpyrazine-2-sulfonamide involves its interaction with biological molecules. In the case of its antibacterial properties, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N,N-dimethylpyrazine-2-sulfonamide with structurally related sulfonamides and pyrazine derivatives:

Compound Structure Molecular Weight Key Substituents Biological Activity Solubility
N,N-Dimethylpyrazine-2-sulfonamide Pyrazine-2-sulfonamide with N,N-dimethylation ~185.24* –SO₂N(CH₃)₂ at C2 of pyrazine Not explicitly reported; inferred antimicrobial potential Moderate (lipophilic)
Sulfamethazine () N¹-(4,6-Dimethyl-2-pyrimidinyl)sulfanilamide 278.36 –SO₂NH– linked to 4,6-dimethylpyrimidine Antibacterial (inhibits dihydropteroate synthase) Low (crystalline solid)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Pyrazine-2-yl acetamide with sulfanyl-oxadiazole substituent 434.47 –S–C(O)NH– linked to pyrazine Anticancer, antimicrobial Limited (hydrophobic core)
N-(2-Methoxyethyl)piperazine-1-sulfonamide () Piperazine sulfonamide with methoxyethyl chain 223.29 –SO₂NH– linked to piperazine and methoxy Not reported; likely CNS-targeting High (polar substituents)

*Estimated based on molecular formula (C₆H₁₁N₃O₂S).

Key Differences and Research Findings

Synthetic Accessibility :

  • N,N-Dimethylpyrazine-2-sulfonamide synthesis may parallel carboxamide protocols (e.g., coupling pyrazine-2-amine with sulfonyl chlorides followed by N-methylation) . However, yields for similar reactions (e.g., pyrazine carboxamide synthesis) are modest (~27%) due to steric hindrance from dimethyl groups .
  • In contrast, Sulfamethazine () is synthesized via nucleophilic substitution of sulfanilamide with 4,6-dimethyl-2-chloropyrimidine, achieving higher yields (>70%) due to optimized reaction conditions .

Biological Activity :

  • Sulfamethazine and other sulfanilamide derivatives () exhibit broad-spectrum antibacterial activity by competitively inhibiting dihydropteroate synthase. The pyrimidine/pyrazine substituents modulate binding affinity; dimethylpyrazine analogs may exhibit reduced efficacy due to steric bulk .
  • Pyrazine-linked sulfonamides () demonstrate anticancer activity via kinase inhibition, suggesting that N,N-dimethylpyrazine-2-sulfonamide could be repurposed for oncology applications .

Solubility: Polar analogs like N-(2-methoxyethyl)piperazine-1-sulfonamide () exhibit higher aqueous solubility (>10 mg/mL) compared to pyrazine sulfonamides (<1 mg/mL) .

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